

Physical properties of Methyl 2-Methyltetrahydrofuran-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-Methyltetrahydrofuran-2-carboxylate

Cat. No.: B580038

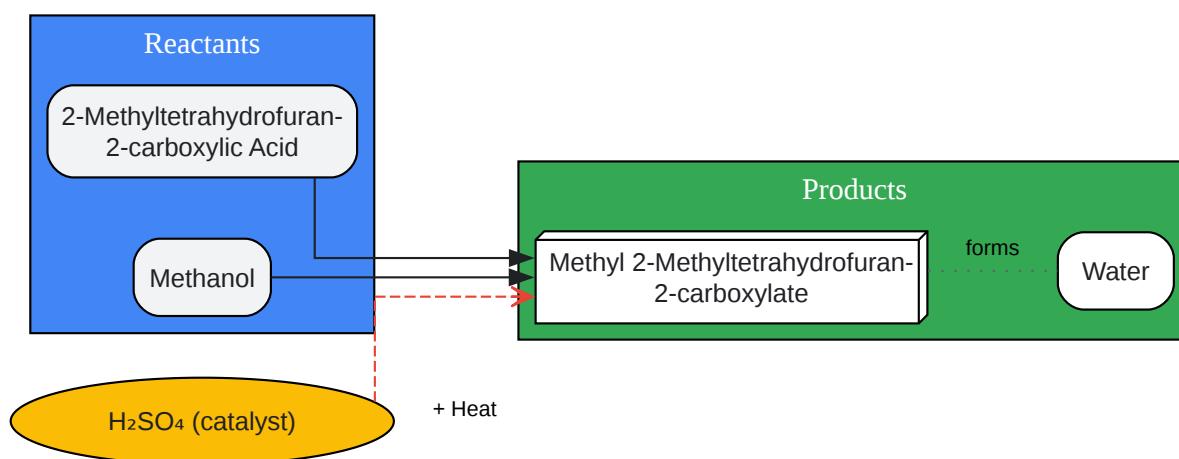
[Get Quote](#)

Technical Guide: Methyl 2-Methyltetrahydrofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methyltetrahydrofuran-2-carboxylate (CAS No. 1218915-91-3) is a heterocyclic ester with potential applications in organic synthesis, serving as a versatile building block for more complex molecules in the pharmaceutical and agrochemical industries. Its structure, featuring a chiral center at the C2 position of the tetrahydrofuran ring, makes it an interesting target for stereoselective synthesis and as a precursor for novel chemical entities. This technical guide provides a summary of its known properties and outlines general experimental protocols for its synthesis and the determination of its physical characteristics.


Core Physical Properties

Quantitative physical property data for **Methyl 2-Methyltetrahydrofuran-2-carboxylate** is not readily available in publicly accessible chemical databases. The information that has been definitively ascertained is presented in the table below. Researchers interested in specific physical properties such as boiling point, density, and refractive index will likely need to perform experimental measurements.

Property	Value	Source
CAS Number	1218915-91-3	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₇ H ₁₂ O ₃	[2] [6]
Molecular Weight	144.17 g/mol	[6]
Synonyms	Methyl 2-methyloxolane-2-carboxylate, Tetrahydro-2-methyl-2-furancarboxylic acid, methyl ester	[2]

Synthesis Pathway

The synthesis of **Methyl 2-Methyltetrahydrofuran-2-carboxylate** can be achieved through the Fischer esterification of 2-Methyltetrahydrofuran-2-carboxylic acid with methanol, catalyzed by a strong acid.

[Click to download full resolution via product page](#)

Caption: Fischer Esterification for the synthesis of **Methyl 2-Methyltetrahydrofuran-2-carboxylate**.

Experimental Protocols

Synthesis of Methyl 2-Methyltetrahydrofuran-2-carboxylate (General Fischer Esterification Protocol)

This protocol describes a general method for the synthesis of esters from a carboxylic acid and an alcohol.

Materials:

- 2-Methyltetrahydrofuran-2-carboxylic acid
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium Bicarbonate (NaHCO_3) solution (5% aqueous)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, combine 2-Methyltetrahydrofuran-2-carboxylic acid and an excess of methanol (typically 3-5 equivalents).
- Slowly add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture while stirring.

- Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent.
- Remove the solvent (excess methanol) under reduced pressure using a rotary evaporator to yield the crude ester.
- The product can be further purified by distillation.

Determination of Physical Properties

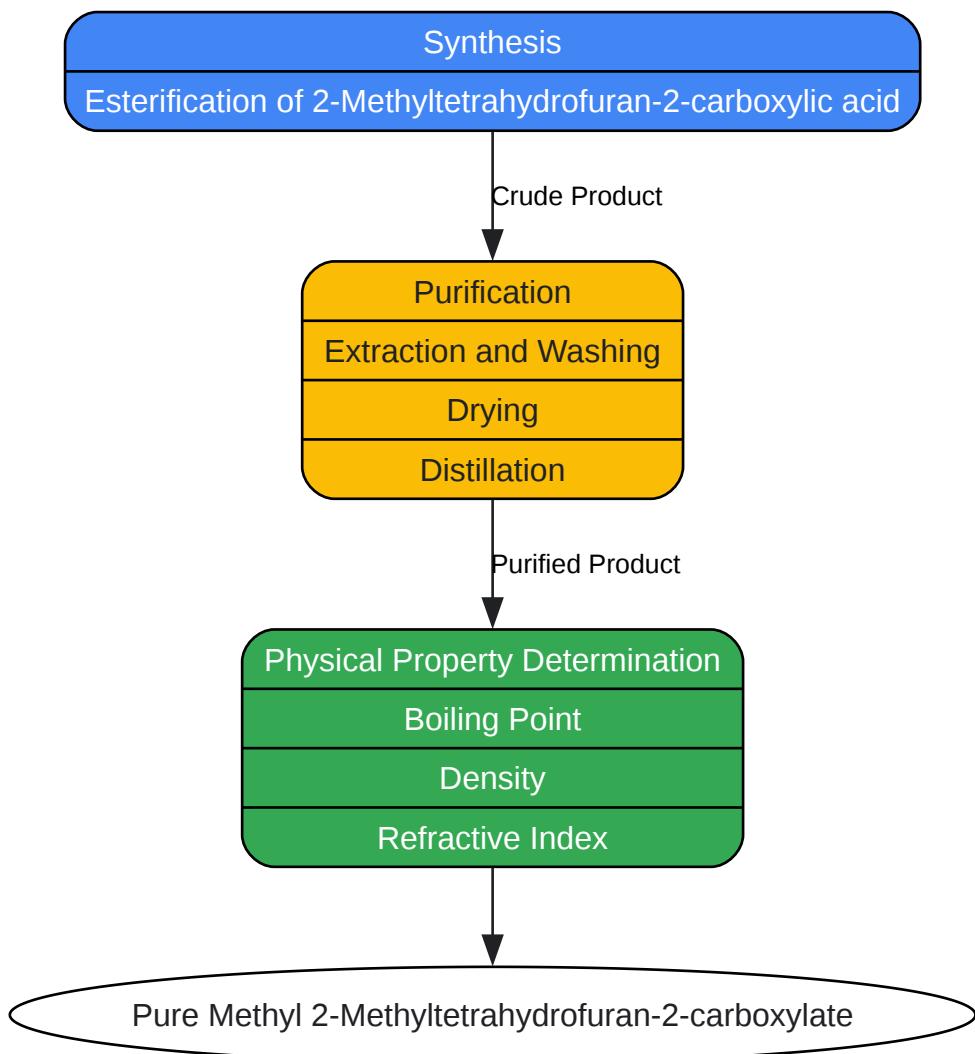
The following are general experimental protocols for the determination of key physical properties of a liquid ester.

1. Boiling Point Determination

- Apparatus: A distillation apparatus consisting of a small distilling flask, a condenser, a thermometer, and a collection flask.
- Procedure:
 - Place a small volume of the purified ester into the distilling flask along with a boiling chip.
 - Position the thermometer so that the top of the bulb is level with the side arm of the distilling flask.
 - Heat the flask gently.

- The boiling point is the temperature at which the liquid and vapor are in equilibrium, observed as a stable temperature at which the liquid condenses on the thermometer bulb and drips into the condenser.

2. Density Measurement


- Apparatus: A pycnometer or a density meter.
- Procedure (using a pycnometer):
 - Weigh a clean, dry pycnometer.
 - Fill the pycnometer with distilled water and weigh it again. The temperature of the water should be recorded.
 - Empty and dry the pycnometer, then fill it with the sample ester and weigh it.
 - The density of the ester is calculated using the formula: Density of ester = (mass of ester / mass of water) * density of water at the recorded temperature.

3. Refractive Index Measurement

- Apparatus: An Abbe refractometer.
- Procedure:
 - Calibrate the refractometer with a standard of known refractive index.
 - Place a few drops of the ester onto the prism of the refractometer.
 - Close the prism and allow the temperature to stabilize (usually 20°C or 25°C).
 - Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
 - Read the refractive index from the scale.

Logical Workflow for Property Determination

The following diagram illustrates the logical workflow from synthesis to the characterization of the physical properties of **Methyl 2-Methyltetrahydrofuran-2-carboxylate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-Methyltetrahydrofuran-2-carboxylate | 1218915-91-3 [amp.chemicalbook.com]

- 2. CAS 1218915-91-3: methyl 2-methyloxolane-2-carboxylate [cymitquimica.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. 1218915-91-3,Methyl 2-Methyltetrahydrofuran-2-carboxylate- AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals, 韶远科技 (上海) 有限公司 [accelachem.com]
- 5. 1218915-91-3|Methyl 2-methyltetrahydrofuran-2-carboxylate|BLD Pharm [bldpharm.com]
- 6. achmem.com [achmem.com]
- To cite this document: BenchChem. [Physical properties of Methyl 2-Methyltetrahydrofuran-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b580038#physical-properties-of-methyl-2-methyltetrahydrofuran-2-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com